(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone

Descripción general

Descripción

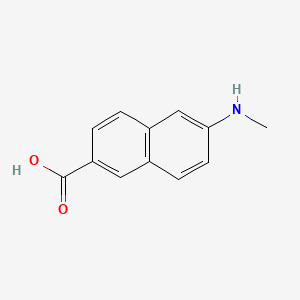

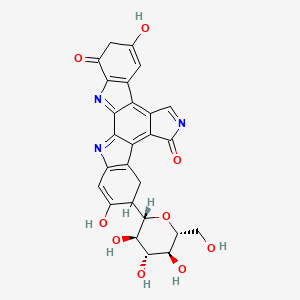

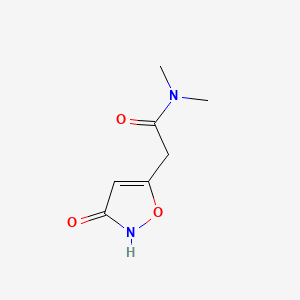

Hexylpyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound. It consists of a five-membered ring with four carbon atoms and one nitrogen atom . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) made up of two fused benzene rings . The resulting compound, “(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone”, would be a complex organic molecule that contains these structures.

Molecular Structure Analysis

The molecular structure would be based on the structures of hexylpyrrole and naphthalene. Pyrrole rings are aromatic and have a planar structure. Naphthalene also has a planar structure due to the conjugation of the p-orbitals across the molecule .Chemical Reactions Analysis

Pyrroles are known to undergo electrophilic substitution reactions at the 2-position, which is activated due to the presence of the nitrogen atom . Naphthalene undergoes electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the hexylpyrrole and naphthalene structures. Generally, such a compound might exhibit properties common to aromatic compounds, such as stability and planarity .Aplicaciones Científicas De Investigación

Pharmacological Research

JWH-031 2’-Isomer is a synthetic cannabinoid with a relatively low binding affinity for the central CB1 receptor . It has been shown to be efficacious in reducing spontaneous activity and increasing antinociception in mice . This makes it a valuable compound for studying the pharmacological effects of cannabinoids on pain perception and motor activity.

Neuroscience Studies

The compound’s impact on spontaneous activity suggests potential applications in neuroscience research, particularly in understanding the regulation of neuronal activity and its implications for disorders characterized by dysregulated spontaneous activity .

Toxicology

As a synthetic cannabinoid, JWH-031 2’-Isomer’s toxicological profile is of interest. Research in this area could provide insights into the safety and potential risks associated with the use of this class of compounds .

Chemical Properties Analysis

The chemical properties of JWH-031 2’-Isomer, such as solubility and stability, are crucial for its application in various research settings. Understanding these properties can aid in the development of appropriate storage and handling protocols for the compound .

Synthesis and Production

Investigating the synthesis of JWH-031 2’-Isomer can lead to more efficient production methods, which is essential for its availability for research purposes. This includes exploring different synthetic routes and optimizing reaction conditions .

Legal and Regulatory Research

The legal status of JWH-031 2’-Isomer is an important consideration for researchers. Studies in this field can help in understanding the regulatory landscape and ensuring compliance with laws governing the use of synthetic cannabinoids .

Mecanismo De Acción

Target of Action

JWH-031 2’-Isomer, also known as (1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . The primary target of this compound is the central CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the brain, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

JWH-031 2’-Isomer has a relatively low binding affinity for the CB1 receptor (Ki = 399 nM) . Despite its low affinity, it is efficacious in reducing spontaneous activity and increasing antinociception (pain relief) in mice . This suggests that the compound interacts with the CB1 receptor, leading to a decrease in spontaneous activity and an increase in pain relief .

Biochemical Pathways

The exact biochemical pathways affected by JWH-031 2’-Isomer are currently unknown. Given its interaction with the cb1 receptor, it is likely to influence the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, and any changes in this system can have downstream effects on mood, appetite, pain sensation, and memory .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of JWH-031 2’-Isomer are currently unknown. The compound’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

It is known to reduce spontaneous activity and increase antinociception in mice . This suggests that the compound may have potential therapeutic applications in pain management .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1-hexylpyrrol-2-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-15-22-16-9-14-20(22)21(23)19-13-8-11-17-10-5-6-12-18(17)19/h5-6,8-14,16H,2-4,7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHPKPCKNONGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017339 | |

| Record name | JWH 031 2'-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone | |

CAS RN |

1797106-18-3 | |

| Record name | JWH 031 2'-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)